molecular formula C7H6O2S B13083879 3-Oxo-3-(thiophen-2-YL)propanal

3-Oxo-3-(thiophen-2-YL)propanal

Cat. No.: B13083879
M. Wt: 154.19 g/mol
InChI Key: LQTQQIDDCWXQRO-UHFFFAOYSA-N
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Description

3-Oxo-3-(thiophen-2-YL)propanal (CAS: 213527-36-7) is a β-ketoaldehyde derivative featuring a thiophene ring at the keto position. Its molecular formula is C₇H₆O₂S, with a molecular weight of 154.19 g/mol . The compound is characterized by a reactive aldehyde group and a conjugated keto-thiophene system, making it a versatile intermediate in organic synthesis, particularly for constructing chalcone-like frameworks and heterocyclic derivatives .

Properties

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

3-oxo-3-thiophen-2-ylpropanal

InChI

InChI=1S/C7H6O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2

InChI Key

LQTQQIDDCWXQRO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(thiophen-2-YL)propanal can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by oxidation to form the desired product. Another method includes the use of thiophene-2-acetic acid, which undergoes a series of reactions including esterification, reduction, and oxidation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-(thiophen-2-YL)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products: The major products formed from these reactions include thiophene carboxylic acids, thiophene alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

3-Oxo-3-(thiophen-2-YL)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(thiophen-2-YL)propanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states. The thiophene ring’s aromaticity allows it to interact with biological macromolecules, potentially modulating their functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-Oxo-3-(thiophen-2-YL)propanoate (CAS: 13669-10-8)
  • Structure : Replaces the aldehyde group with an ester (-COOEt).
  • Properties : Higher molecular weight (198.24 g/mol) and improved stability due to the ester group. The ester reduces electrophilicity compared to the aldehyde, making it less reactive in condensation reactions .
  • Applications : Used in cyclization reactions, such as synthesizing dihydrofuran derivatives .
Methyl 3-Oxo-3-(thiophen-2-YL)propanoate (S10)
  • Structure : Similar to the ethyl ester but with a methyl ester (-COOMe).
2-(4-Bromophenyl)-3-Oxo-3-(thiophen-2-YL)propanenitrile (CAS: 561305-83-7)
  • Structure : Incorporates a nitrile (-CN) and bromophenyl group.
  • Properties : Increased molecular weight (306.18 g/mol) and enhanced electronic effects due to the electron-withdrawing nitrile and bromine. These groups may improve binding affinity in biological targets .

Bioactive Derivatives

(E)-3-Methyl-6-(3-Oxo-3-(thiophen-2-YL)-1-propenyl)-2(3H)-benzothiazolone
  • Synthesis : Derived via Claisen-Schmidt condensation of 3-Oxo-3-(thiophen-2-YL)propanal with 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde .
  • Bioactivity : Exhibits antitumor, antimicrobial, and antioxidant properties. The E-configuration (J = 15.4 Hz for vinyl protons) is critical for activity .
  • Comparison : The benzothiazolone moiety enhances cytotoxicity compared to the parent aldehyde, likely due to improved membrane permeability .
N-(4-Methoxyphenyl)-2-(4-(3-Oxo-3-(thiophen-2-YL)prop-1-en-1-yl)phenoxy)acetamide (5c)
  • Structure: Contains a phenoxyacetamide substituent.
  • Properties: Melting point 208–210°C; IR shows NH (3280 cm⁻¹), C=O (1670 cm⁻¹), and C=Oamide (1640 cm⁻¹).
  • Bioactivity : Demonstrated cytotoxicity against breast cancer (MCF7) cells, with IC₅₀ values comparable to doxorubicin .
(Z)-4-(3-Oxo-3-(thiophen-2-YL)prop-1-enylamino)-N-(thiazol-2-YL)benzenesulfonamide (59)
  • Structure : Integrates a sulfonamide group and thiazole ring.
  • Bioactivity : Broad-spectrum anticancer activity attributed to sulfonamide’s ability to inhibit carbonic anhydrase, a target in tumor metabolism .

Physicochemical and Structural Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
This compound C₇H₆O₂S 154.19 Aldehyde, β-keto-thiophene Intermediate for chalcone synthesis
Ethyl 3-Oxo-3-(thiophen-2-YL)propanoate C₉H₁₀O₃S 198.24 Ester Cyclization reactions
Compound 5c C₂₀H₁₇NO₄S 367.42 Phenoxyacetamide, E-propenyl Cytotoxic (MCF7 IC₅₀ ~1.2 µM)
Compound 59 C₁₆H₁₃N₃O₃S₂ 359.43 Sulfonamide, Z-propenyl Anticancer (MCF7 IC₅₀ ~0.8 µM)

Biological Activity

3-Oxo-3-(thiophen-2-YL)propanal, a compound featuring a thiophene ring, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H6O2S\text{C}_7\text{H}_6\text{O}_2\text{S}

This compound comprises a propanal backbone with a ketone group and a thiophene ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may modulate pathways related to:

  • Cell Proliferation : It can influence cell growth by interacting with specific enzymes or receptors.
  • Apoptosis : The compound may induce programmed cell death in cancer cells.
  • Microbial Growth : It exhibits properties that can inhibit the growth of certain bacteria and fungi.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects. A comparative analysis of its antimicrobial activity is shown in Table 1.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1416

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. Table 2 summarizes the cytotoxic effects observed in different cancer models.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HCT-116 (Colon Cancer)30
A549 (Lung Cancer)20

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at the National Chemical Laboratory evaluated the antibacterial activity of various derivatives of thiophene-based compounds, including this compound. The results indicated that modifications to the thiophene ring could enhance antimicrobial potency against resistant strains of bacteria .
  • Anticancer Properties : Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of caspase activity .

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